Xantryl

Descripción general

Descripción

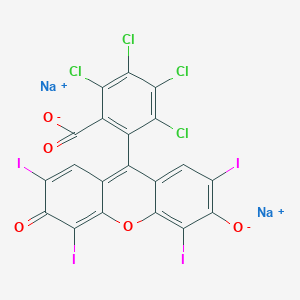

Rose Bengal is a red or rose color dye and is anionic in nature. It is a 4,5,6,7-tetrachloro 2′,4′,5′,7′-tetraiodo derivative of fluorescein . It is widely used to detect damage to the ocular surface epithelium in ocular surface diseases such as dry eye and herpetic keratitis .

Synthesis Analysis

Rose Bengal has been extensively employed in organic chemistry over the last few years . In visible light mediated reactions, this photoredox catalyst operates through multiple pathways and has the ability to provide distinctly different and valuable results . The most significant of these results are bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .Molecular Structure Analysis

Rose Bengal can exist in at least three different structural forms: the lactone form, the zwitterionic form, and the quinoidal form . The molecule consists of a benzene and a xanthene moiety which have substituents determining the photophysical properties .Chemical Reactions Analysis

Rose Bengal has been widely applied as a photocatalyst in organic synthesis due to its low cost and easy accessibility . In this review, we summarize the key photophysical properties of the dye and its synthetic applications in the formation of C–C and C–X (N, O, S, P, Si, and Se) bonds .Physical And Chemical Properties Analysis

The photophysical and photochemical properties of rose bengal (RB) in degassed aqueous and acetonitrile solutions were studied using steady-state and transient absorption spectroscopies . This comprehensive investigation provides detailed information about the kinetics and the optical properties of all intermediates involved: the triplet excited state and the oxidized and reduced forms of RB .Aplicaciones Científicas De Investigación

Rojo de Bengala, también conocido como Xantryl o Rojo Alimentario No. 105, sal sódica, es un compuesto versátil con una variedad de aplicaciones en la investigación científica. A continuación se presentan seis aplicaciones únicas del Rojo de Bengala:

Catálisis fotoredox en química orgánica

La capacidad del Rojo de Bengala para aprovechar la luz visible se ha utilizado ampliamente en química orgánica. Como catalizador fotoredox, opera a través de múltiples vías, proporcionando resultados distintos y valiosos en reacciones mediadas por la luz .

Síntesis de N-heterociclos

El compuesto se utiliza para la síntesis y la funcionalización selectiva de sitios de heterociclos que contienen nitrógeno. Estos heterociclos tienen diversas actividades biológicas y aplicaciones medicinales .

Terapia fotodinámica (PDT) anticancerígena

El Rojo de Bengala se utiliza como fotosensibilizador en la PDT. Su excitación específica permite la producción de oxígeno singlete y especies reactivas de oxígeno que pueden matar las células tumorales .

Terapia fotodinámica (PDT) antibacteriana

De manera similar, en la PDT antibacteriana, la activación del Rojo de Bengala conduce a la generación de especies reactivas que son efectivas para matar bacterias .

Funcionalización selectiva de sitios

Se ha demostrado que el Rojo de Bengala es efectivo en la funcionalización selectiva de sitios de moléculas, lo cual es crucial para crear compuestos con propiedades específicas para la investigación y el desarrollo de fármacos .

Reacciones mediadas por luz visible

La capacidad del colorante para operar bajo condiciones de luz visible lo convierte en una opción ecológica para llevar a cabo diversas reacciones químicas sin la necesidad de condiciones severas o reactivos tóxicos .

Cada una de estas aplicaciones muestra la versatilidad y la importancia del Rojo de Bengala en la investigación científica, ofreciendo enfoques innovadores para procesos químicos complejos y tratamientos.

Para obtener información más detallada sobre cada aplicación, incluidas las condiciones experimentales y los resultados, consulte las referencias proporcionadas.

Recent applications of Rose Bengal catalysis in N-heterocycles: a short review Importance of Rose Bengal loaded with nanoparticles for anti-cancer

Mecanismo De Acción

Target of Action

Xantryl, also known as Rose Bengal, is a photosensitizer . It is used in anti-cancer and anti-bacterial photodynamic therapy (PDT). The specific excitation of this photosensitizer allows the production of singlet oxygen and oxygen reactive species that kill bacteria and tumor cells .

Mode of Action

The mode of action of this compound involves its interaction with light. When exposed to light, this compound gets excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen . These ROS are highly reactive and can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death .

Biochemical Pathways

It is known that the generation of ros can trigger various cellular responses, including apoptosis (programmed cell death), necrosis (cell injury leading to premature death), and autophagy (self-degradation of cellular components) . These processes can lead to the destruction of bacteria and cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, this compound showed a prolonged half-life of 50 minutes in healthy rats compared to its intravenous injection . The half-life in the rat body was further increased after intradermal injection, reaching 24 hours .

Result of Action

The result of this compound’s action is the destruction of bacteria and cancer cells. The generation of ROS leads to damage to various cellular components, causing cell death . This makes this compound a valuable tool in the treatment of bacterial infections and cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of light is crucial for the activation of this compound and the subsequent generation of ROS . Furthermore, factors such as pH, temperature, and salinity can affect the stability and efficacy of this compound .

Direcciones Futuras

The clinical applications of rose bengal as injectable formulation under the name PV-10 in melanoma, breast cancer and skin conditions such as eczema and psoriasis are being investigated in clinical trials . The future directions in larynx tumor PDT with the use of upconversion nanoparticles (UPCNP) is also discussed .

Propiedades

IUPAC Name |

disodium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQREHTWEUECQT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Cl4I4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4159-77-7 (Parent) | |

| Record name | Rose Bengal disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022814 | |

| Record name | Acid Red 94 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1017.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Sigma-Aldrich MSDS] | |

| Record name | Rose Bengal disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

632-69-9 | |

| Record name | Rose Bengal disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Red 94 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

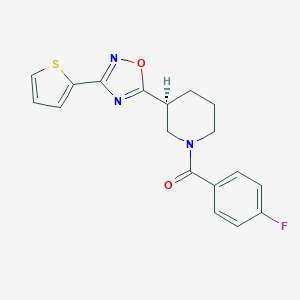

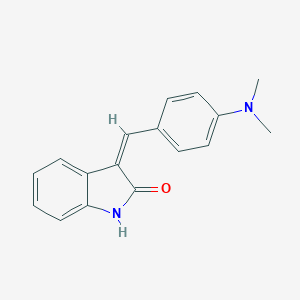

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)

![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)

![2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B542586.png)

![5H-Benzocyclohepten-5-ol, 7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-, hydrochloride, (5R,7R)-rel-(9CI)](/img/structure/B542633.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)

![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)

![(3S,6S,10aS)-N-(diphenylmethyl)-6-[(2S)-2-(methylamino)propanamido]-5-oxo-decahydropyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B543384.png)

![2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol](/img/structure/B543459.png)

![N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine](/img/structure/B544361.png)